molecular formula C20H21N3O2S B3737210 3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide

Cat. No.: B3737210
M. Wt: 367.5 g/mol
InChI Key: XROOSWRPQDPMAW-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a hydroxyphenyl group and a sulfanylpropyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the hydroxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a hydroxyphenyl halide.

    Attachment of the sulfanylpropyl group: This can be done through a nucleophilic substitution reaction using a suitable sulfanylpropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The sulfanylpropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylpropyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)pyruvate: A compound with a similar hydroxyphenyl group but different overall structure.

    Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate: Another compound with a hydroxyphenyl group and a different functional group.

Uniqueness

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, hydroxyphenyl group, and sulfanylpropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-9-17(10-4-14)26-12-2-11-21-20(25)19-13-18(22-23-19)15-5-7-16(24)8-6-15/h3-10,13,24H,2,11-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROOSWRPQDPMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide
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3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide
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3-(4-hydroxyphenyl)-N-[3-(4-methylphenyl)sulfanylpropyl]-1H-pyrazole-5-carboxamide

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